molecular formula C23H27N3O6S2 B2966110 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 1006965-93-0

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2966110
CAS No.: 1006965-93-0
M. Wt: 505.6
InChI Key: XZEZQXILWQPWPF-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole-ylidene core substituted with 5,6-dimethoxy and 3-methyl groups, coupled to a benzamide moiety modified with a 2,6-dimethylmorpholino sulfonyl group.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S2/c1-14-12-26(13-15(2)32-14)34(28,29)17-8-6-16(7-9-17)22(27)24-23-25(3)18-10-19(30-4)20(31-5)11-21(18)33-23/h6-11,14-15H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEZQXILWQPWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=C(C=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, a benzothiazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, particularly in the realms of antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O5S2C_{19}H_{21}N_{3}O_{5}S_{2} with a molecular weight of 435.5 g/mol. The structure includes a benzothiazole moiety linked to a sulfonamide group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₅S₂
Molecular Weight435.5 g/mol
CAS Number895453-85-7

Anticancer Activity

Recent studies have highlighted the antitumor potential of similar benzothiazole derivatives. For instance, compounds featuring the benzothiazole nucleus have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
  • Mechanism of Action :
    • The compound likely interacts with DNA, leading to cell cycle arrest and apoptosis via the activation of caspase pathways.
    • It may modulate key signaling pathways such as PI3K/Akt and MAPK , which are critical in cancer cell survival and proliferation.
  • Case Study Data :
    • In vitro studies showed IC50 values ranging from 2.12±0.21μM2.12\pm 0.21\,\mu M to 6.75±0.19μM6.75\pm 0.19\,\mu M across different lung cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Tested Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
  • Mechanism of Action :
    • It disrupts bacterial cell wall synthesis and inhibits essential enzymes critical for bacterial growth.
    • The presence of methoxy groups enhances lipophilicity, improving interaction with microbial targets.
  • Research Findings :
    • Compounds with similar structures have shown effective inhibition against bacterial strains in microdilution assays, indicating potential as new antimicrobial agents.

Summary of Research Findings

The biological activity of this compound suggests a dual role as both an anticancer and antimicrobial agent. Its structural characteristics enhance its efficacy in targeting specific pathways involved in tumor growth and microbial resistance.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The synthesis and spectral characterization of sulfonyl-containing heterocycles, as described in the provided evidence , offer critical insights for comparison. Below, key structural and functional analogs are analyzed.

Structural Similarities and Divergences

Core Heterocycles
  • Target Compound : Benzo[d]thiazol-2(3H)-ylidene core with methyl and dimethoxy substituents.
  • Analog Compounds [7–9] : 1,2,4-Triazole-3(4H)-thiones with sulfonylphenyl and difluorophenyl groups .
    • Both classes feature sulfur-containing heterocycles, but the triazole-thiones in [7–9] exhibit tautomerism (thiol ↔ thione), absent in the rigid benzothiazol-ylidene system of the target compound.
Sulfonyl Substituents
  • Target Compound: 2,6-Dimethylmorpholino sulfonyl group.
  • Analogs [4–15]: Aryl sulfonyl groups (e.g., 4-X-phenylsulfonyl, X = H, Cl, Br) . The morpholino sulfonyl group in the target compound likely enhances solubility compared to aryl sulfonyl groups in analogs, which may increase lipophilicity.
Aromatic Substitutions
  • Target Compound : 5,6-Dimethoxy and 3-methyl groups on the benzothiazole ring.
  • Analogs [10–15] : Halogenated (fluoro) and phenyl/fluorophenyl substituents .
    • Methoxy groups in the target compound could improve metabolic stability compared to halogenated analogs, which are prone to oxidative dehalogenation.

Spectral Characterization

IR Spectroscopy
  • Target Compound : Expected strong S=O stretches (~1150–1300 cm⁻¹) from the sulfonyl group. Absence of C=S (1243–1258 cm⁻¹, seen in analogs [4–6]) due to lack of thioamide bonds .
  • Analogs [4–6] : C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) vibrations confirm hydrazinecarbothioamide structures .
NMR Spectroscopy
  • Target Compound: Distinct singlet for 5,6-dimethoxy protons (~3.8–4.0 ppm), methyl groups (~1.5–2.5 ppm), and morpholino protons (~3.0–3.5 ppm).
  • Analogs [7–9] : Absence of C=O in ¹³C-NMR confirms triazole-thione formation; NH protons resonate at 3278–3414 cm⁻¹ in IR .

Physicochemical and Functional Implications

Property Target Compound Analogs [7–9]
Solubility Higher (polar morpholino sulfonyl) Moderate (aryl sulfonyl)
Tautomerism Rigid benzothiazol-ylidene system Dynamic thiol ↔ thione equilibrium
Electron Withdrawing Methoxy (electron-donating) Halogens (electron-withdrawing)

Research Implications

The target compound’s structural uniqueness—particularly its morpholino sulfonyl group and dimethoxy substitutions—suggests distinct pharmacokinetic and target-binding profiles compared to triazole-thione analogs. Further studies should explore its stability under physiological conditions and comparative bioactivity assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.